Product packaging for 5-Hydroxynaphthalene-1-carboxaldehyde(Cat. No.:CAS No. 144876-33-5)

5-Hydroxynaphthalene-1-carboxaldehyde

Cat. No.: B168315
CAS No.: 144876-33-5
M. Wt: 172.18 g/mol
InChI Key: CPXIBWAVNCSOPW-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1-carboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B168315 5-Hydroxynaphthalene-1-carboxaldehyde CAS No. 144876-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXIBWAVNCSOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630034
Record name 5-Hydroxynaphthalene-1-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-33-5
Record name 5-Hydroxy-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144876-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Features and Unique Reactivity Paradigms Within Naphthalene Based Systems

The chemical behavior of 5-Hydroxynaphthalene-1-carboxaldehyde is intrinsically linked to its molecular architecture. The naphthalene (B1677914) scaffold, a fused bicyclic aromatic system, provides a larger and more polarizable electron cloud compared to a simple benzene (B151609) ring. The positions of the hydroxyl (-OH) and carboxaldehyde (-CHO) groups at the C5 and C1 positions, respectively, are crucial in defining its reactivity.

A significant aspect of the reactivity of hydroxynaphthaldehydes is the phenomenon of keto-enol tautomerism, where the compound can exist in equilibrium between the enol-imine and keto-enamine forms, especially upon reaction with amines to form Schiff bases. nih.gov The stability of these tautomers is influenced by the solvent and the electronic nature of the substituents. researchgate.net

The primary and most exploited reaction of this compound is its condensation with primary amines to form Schiff bases (or imines). researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. The resulting Schiff bases are often highly conjugated and possess interesting photophysical and coordination properties.

Significance in Advanced Organic Synthesis and Functional Material Development

The unique structural and reactive characteristics of 5-Hydroxynaphthalene-1-carboxaldehyde make it a valuable starting material for the synthesis of a variety of complex molecules and functional materials. Its derivatives have found applications as fluorescent sensors, catalysts, and precursors to biologically active compounds.

A major area of application is in the development of fluorescent chemosensors. tandfonline.combohrium.com The Schiff bases derived from this compound can act as ligands that exhibit changes in their fluorescence properties upon binding to specific metal ions. For instance, naphthalene-based Schiff base sensors have been developed for the selective detection of ions like Zn2+ and Al3+. tandfonline.comresearcher.life The mechanism of sensing often involves processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the fluorescence quantum yield. tandfonline.com Furthermore, hydroxynaphthalene-based Schiff bases have been incorporated into films and wearable devices for the point-of-care sensing of volatile organic compounds (VOCs). bohrium.comresearchgate.net

In the realm of catalysis, metal complexes of Schiff bases derived from hydroxynaphthaldehydes have shown significant catalytic activity in various organic transformations. chemijournal.commdpi.com These complexes are valued for their stability and can be used in both homogeneous and heterogeneous catalysis. chemijournal.com The coordination of the Schiff base ligand to a metal center can create a specific environment that facilitates reactions such as oxidations. sphinxsai.com

While direct applications in pharmaceuticals are less commonly reported for this specific isomer compared to others, the general class of hydroxynaphthalene derivatives is of interest in medicinal chemistry. For example, related structures like 1-hydroxynaphthalene-2-carboxanilides have been investigated for their anticancer properties.

Overview of Key Research Trajectories and Academic Relevance

Regioselective Functionalization of Naphthalene (B1677914) Scaffolds

The naphthalene system, an aromatic hydrocarbon consisting of two fused benzene (B151609) rings, presents multiple positions for substitution. nih.govresearchgate.net The development of regioselective functionalization methods is crucial for the efficient synthesis of specific isomers like this compound. nih.gov Strategies often involve directing group-assisted C-H activation or exploiting the intrinsic reactivity of substituted naphthalenes. anr.fr The presence of a directing group can guide the reaction to a specific position, such as the peri-position (C8) or ortho-position (C2) relative to a substituent at C1. anr.fr

Hydroxylation Strategies for Naphthalene Derivatives

Introducing a hydroxyl group at a specific position on the naphthalene ring is a fundamental step that can be accomplished through various strategies.

Metal-Catalyzed C-H Hydroxylation : Modern synthetic methods increasingly utilize transition metal catalysis for direct C-H bond hydroxylation. For instance, cobalt(II) catalysis has been shown to achieve peri-selective monohydroxylation of naphthalene monoimides, demonstrating a pathway to access 4-hydroxy derivatives through a single electron transfer mechanism. rsc.org Palladium-catalyzed reactions have also been developed for the C8-oxygenation of 1-amidonaphthalenes, using directing groups to achieve high regioselectivity. anr.fr

Enzymatic Hydroxylation : Biocatalytic approaches offer a green and highly selective alternative. The enzyme naphthalene dioxygenase (NDO) from Pseudomonas species can catalyze the dihydroxylation of naphthalene to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. oup.com While this specific product is not the target, the principle of using enzymes for selective hydroxylation is significant. Aromatic peroxygenase from fungi like Agrocybe aegerita can selectively hydroxylate the aromatic ring of naphthalene using hydrogen peroxide as the oxidant, proceeding through an epoxide intermediate. nih.gov

Table 1: Comparison of Hydroxylation Strategies for Naphthalene Derivatives

MethodCatalyst/ReagentKey FeatureTypical Product TypeReference
Metal-Catalyzed C-H HydroxylationCobalt(II) or Palladium(II) complexesDirects hydroxylation to specific C-H bonds using a directing group.Regioselective hydroxy-naphthalenes (e.g., 4-hydroxy or 8-hydroxy derivatives). anr.frrsc.org
Enzymatic HydroxylationNaphthalene Dioxygenase (NDO) or PeroxygenaseHigh chemo- and regioselectivity under mild, aqueous conditions.cis-Dihydrodiols or monohydroxylated naphthalenes. oup.comnih.gov
Dearomative DihydroxylationBiomimetic Iron Catalyst / H₂O₂Provides syn-dihydroxylation of the naphthalene ring system.Naphthalene-diols. nih.gov

Formylation Approaches for Naphthol Systems

Formylation, the introduction of a formyl group (-CHO), is a critical transformation for producing aldehydes. wikipedia.org For naphthol systems, where a hydroxyl group is already present, this group strongly influences the position of the incoming formyl group, typically directing it to the ortho or para position.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. wikipedia.org It involves the use of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. chemistrysteps.comyoutube.com This reagent then attacks the electron-rich naphthol ring.

The reaction is generally mild and efficient for activated substrates like naphthols. ijpcbs.com However, the regioselectivity can be influenced by the specific naphthol isomer and the reaction conditions. For 2-naphthol (B1666908), formylation typically occurs at the C1 position to yield 2-hydroxy-1-naphthaldehyde (B42665). orgsyn.orgnih.gov For 1-naphthol (B170400), the reaction can be more complex, potentially yielding both 2-formyl and 4-formyl products. The choice of solvent and the nature of the Vilsmeier reagent (e.g., using SOCl₂ instead of POCl₃) can be modified to optimize the yield and selectivity of the desired product. researchgate.netresearchgate.net Transition metal ions have also been studied as catalysts to enhance the rate of Vilsmeier-Haack formylations. researchgate.net

Beyond the classic Vilsmeier-Haack reaction, several other catalytic protocols have been developed for the formylation of naphthols.

Magnesium Chloride-Triethylamine Method : A convenient method for the exclusive ortho-formylation of phenols and naphthols uses paraformaldehyde as the formylating agent in the presence of magnesium chloride and triethylamine. mdma.ch This method avoids harsh acids and provides good to excellent yields of the corresponding salicylaldehyde (B1680747) derivatives. For 2-naphthol, this reaction yields 1-formyl-2-naphthol. mdma.ch

Reimer-Tiemann Reaction : This classic reaction uses chloroform (B151607) and a strong base to formylate phenols. An improved and more convenient procedure for the synthesis of 2-hydroxynaphthalene-1-carbaldehyde from 2-naphthol involves using aqueous ethyl alcohol, which avoids the need for steam or vacuum distillation and improves yields. researchgate.net

Ammonium (B1175870) Acetate (B1210297) Catalysis : A metal-free approach involves the reaction of naphthol with paraformaldehyde in acetic acid, catalyzed by ammonium acetate, to produce hydroxynaphthaldehydes in high yields. sioc-journal.cn

Table 2: Overview of Catalytic Formylation Protocols for Naphthols

ProtocolReagentsKey AdvantagesTypical ProductReference
MgCl₂/Et₃N MethodParaformaldehyde, MgCl₂, TriethylamineExclusive ortho-formylation, mild conditions.ortho-Formylnaphthols mdma.ch
Improved Reimer-TiemannChloroform, NaOH, aq. Ethanol (B145695)Avoids steam distillation, improved convenience.2-Hydroxy-1-naphthaldehyde researchgate.net
Ammonium Acetate CatalysisParaformaldehyde, Ammonium Acetate, Acetic AcidMetal-free, low cost, mild conditions.Hydroxynaphthaldehydes sioc-journal.cn

Oxidative Transformations of Naphthol Precursors

An alternative synthetic route involves the oxidation of a precursor where the carbon atom of the future aldehyde group is already in place but at a lower oxidation state. A common strategy in organic synthesis is the oxidation of a primary alcohol to an aldehyde. masterorganicchemistry.com

In the context of this compound, this would involve the synthesis of 5-hydroxy-1-naphthalenemethanol as an intermediate, followed by its selective oxidation. A wide array of reagents are available for this transformation, offering high selectivity and yields. Modern methods often employ catalytic systems to minimize waste and harsh conditions.

TEMPO-Based Oxidation : The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or trichloroisocyanuric acid is highly effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.org

Metal-Catalyzed Aerobic Oxidation : Systems using catalysts like copper or iron complexes with air or oxygen as the ultimate oxidant are considered green alternatives. For example, a (bpy)CuI/TEMPO catalyst system enables the efficient aerobic oxidation of a broad range of primary alcohols to aldehydes at room temperature. organic-chemistry.org

These oxidative methods are highly valuable due to their functional group tolerance, allowing for the presence of the sensitive hydroxyl group on the naphthalene ring during the oxidation step. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like this compound, this involves developing methods that are more environmentally benign.

Use of Greener Solvents and Catalysts : The development of formylation reactions that proceed in less hazardous solvents, such as the use of aqueous ethanol in the improved Reimer-Tiemann reaction, is a significant step forward. researchgate.net Furthermore, employing reusable solid catalysts like zeolites for regioselective functionalization of naphthalene can reduce waste and improve process efficiency. rsc.org Metal-free catalytic formylation using ammonium acetate also aligns with green chemistry principles by avoiding heavy metal waste. sioc-journal.cn

Energy-Efficient Methods : The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. nih.govnih.gov Microwave-assisted protocols have been successfully applied to the synthesis of related 1-hydroxynaphthalene-2-carboxanilides. nih.gov

Biocatalysis : As mentioned, enzymatic hydroxylations represent a powerful green chemistry tool. oup.comnih.gov Utilizing enzymes for key transformations operates under mild conditions (ambient temperature and pressure in water), generates minimal waste, and offers unparalleled selectivity, thereby reducing the need for protecting groups and purification steps.

Solvent-Free and Eco-Friendly Reaction Conditions

Traditional methods for the synthesis of hydroxynaphthaldehydes, such as the Reimer-Tiemann and Vilsmeier-Haack reactions, often rely on hazardous reagents and volatile organic solvents, posing environmental and safety concerns. Modern approaches seek to mitigate these drawbacks through the adoption of solvent-free techniques and energy-efficient activation methods like microwave and ultrasound irradiation.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, improved yields, and enhanced selectivity compared to conventional heating. ukm.myresearchgate.net In the context of synthesizing derivatives of hydroxynaphthaldehydes, such as 1-amidoalkyl-2-naphthols, microwave-assisted methods have proven highly effective. For instance, the condensation of 2-naphthol, aromatic aldehydes, and amides can be efficiently carried out under solvent-free conditions using a catalytic amount of anhydrous zinc chloride, with reaction times as short as 10-15 minutes. researchgate.netasianpubs.org Another green protocol utilizes amberlite IR-120 as a recyclable catalyst for the synthesis of 1-amidoalkyl-2-naphthols, achieving excellent yields in 3-6 minutes under solvent-free microwave irradiation. ajrconline.org

The significant reduction in reaction time from hours to minutes and the elimination of organic solvents highlight the environmental and economic benefits of this technology. ukm.myresearchgate.net While specific data for the direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technique to analogous systems underscores its potential.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, accelerating reaction rates. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds and in promoting reactions such as the sono-Fenton process for radical cascade reactions. nih.gov For example, the synthesis of functionalized indolines has been achieved in high yields (up to 99%) within 60 seconds under ultrasonic irradiation. nih.gov

In the realm of naphthol derivatives, ultrasound has been utilized to mediate the synthesis of 1,1-diacetates from aldehydes using a reusable solid acid catalyst under neat conditions. nih.gov Furthermore, the Duff reaction, a formylation method for phenols, has been investigated under ultrasonic conditions. researchgate.net The application of ultrasound in the synthesis of 1,4-naphthoquinone (B94277) derivatives with anilines has also been shown to provide good yields in shorter reaction times compared to conventional methods. researchgate.net These examples suggest that ultrasound-assisted synthesis could be a viable and eco-friendly alternative for the production of this compound.

Solvent-Free Grinding Techniques:

Mechanical grinding of solid reactants in the absence of a solvent represents a simple yet effective approach to green chemistry. This method is particularly suitable for reactions that can proceed in the solid state. The synthesis of chalcones, for instance, has been successfully achieved using a grinding technique, which offers the advantages of low energy consumption and high yields in short reaction times. rasayanjournal.co.in The solvent-free synthesis of 1-amidoalkyl-2-naphthols has also been reported using a grinding method with a suitable catalyst, demonstrating the broad applicability of this technique. inorgchemres.org The Vilsmeier-Haack formylation of phenols has also been carried out under solvent-free conditions by grinding the reactants in a mortar and pestle, resulting in good yields and significantly reduced reaction times compared to solution-phase reactions. ajrconline.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1-(Naphthalene-1-yl)thiourea Isomers researchgate.net

EntryMethodTimeYield (%)
1Reflux6 h31-82
2Microwave5 min82-89

Table 2: Solvent-Free Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthols Catalyzed by Anhydrous Zinc Chloride researchgate.netasianpubs.org

AldehydeTime (min)Yield (%)
Benzaldehyde1292
4-Chlorobenzaldehyde1095
4-Methoxybenzaldehyde1588

Catalyst Design for Sustainable Synthetic Routes

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, aiming to minimize waste and improve process economics. For the synthesis of this compound and its analogues, significant research has focused on the design of heterogeneous catalysts.

Heterogeneous Catalysis in Formylation Reactions:

The Reimer-Tiemann reaction, a classical method for ortho-formylation of phenols, can be rendered more sustainable through the use of heterogeneous catalysts. orgsyn.orgnih.gov For the synthesis of 2-hydroxy-1-naphthaldehyde, a procedure using a phase-transfer catalyst in a two-phase aqueous-organic system has been developed, offering high purity and yields of up to 78%. orgsyn.org The use of polyethylene (B3416737) glycol 400 as a cheap, non-toxic, and stable phase-transfer catalyst for the synthesis of 2-hydroxy-1-naphthaldehyde has also been reported, achieving yields of around 56.4%.

Zeolites and Solid Acid Catalysts:

Zeolites, with their well-defined pore structures and tunable acidity, are promising solid acid catalysts for a variety of organic transformations, including the alkylation and formylation of naphthols. scirp.orgsciencemadness.org HY zeolite has been shown to catalyze the ortho-methylation of 1-naphthol. scirp.org The reaction of 1-naphthol with methanol (B129727) over various modified zeolites, such as MgLaY, has been studied, yielding a mixture of C-alkylated and O-alkylated products. sciencemadness.org While direct formylation of 1-naphthol to this compound using zeolites is not extensively detailed, their application in related reactions points to their potential. The design of zeolite catalysts with specific pore sizes and acid site distributions could potentially control the regioselectivity of the formylation reaction.

Other solid acid catalysts, such as Nafion® NR50, have been effectively used in the microwave-assisted synthesis of quinolines. researchgate.net Novel solid acid catalysts based on phosphotungstic acid supported on ZSM-5 have been developed for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural, demonstrating high catalytic activity and stability with the potential for reuse. nih.gov Such solid acid systems could be adapted for the formylation of naphthols, offering an environmentally friendly alternative to traditional homogeneous acid catalysts. For instance, a solid acid catalyst prepared from silica (B1680970) sol and aluminum hydroxide (B78521) has shown high efficiency and reusability in the synthesis of p-hydroxyphenylglycine. ijpcbs.com

Reusable Catalysts:

The development of easily recoverable and reusable catalysts is paramount for sustainable chemical production. Nano rod-shaped basic Al2O3 has been demonstrated as an efficient and recyclable catalyst for the N-formylation of amines under solvent-free conditions. wikipedia.org In the synthesis of 1-amidoalkyl-2-naphthols, catalysts such as amberlite IR-120 and anhydrous zinc chloride have been shown to be recyclable, maintaining their activity over several runs. researchgate.netasianpubs.orgajrconline.org The design of catalysts that can be easily separated from the reaction mixture, for example, through simple filtration, is a key aspect of developing sustainable synthetic routes.

Table 3: Heterogeneous Catalysis in the Synthesis of 2-Hydroxy-1-naphthaldehyde orgsyn.org

Catalyst (mol %)Organic PhaseYield (%)
BuN+Cl- (0.4)i-BuOH (5 ml)78
BuN+Cl- (0.1)i-AmOH (5 ml)68
BuN+Cl- (0.2)i-BuOH (5 ml)73

Table 4: Reusability of Anhydrous Zinc Chloride Catalyst in the Synthesis of 1-Amidoalkyl-2-naphthols researchgate.netasianpubs.org

CycleYield (%)
192
290
389
489

Aldehyde Functional Group Transformations

The aldehyde group is a key site for a variety of chemical reactions, enabling the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. cbseacademic.nic.in This fundamental reactivity allows for nucleophilic addition reactions, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the addition of a nucleophile to the carbonyl group, followed by protonation of the resulting alkoxide to yield an alcohol. The mechanism of nucleophilic addition is a cornerstone of carbonyl chemistry. cbseacademic.nic.in The reactivity of the aldehyde can be influenced by the electron-donating nature of the hydroxyl group on the naphthalene ring.

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are a significant pathway for the derivatization of this compound. libretexts.org These reactions are instrumental in synthesizing larger, more complex structures, including macrocycles and polymers.

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. youtube.comyoutube.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond. youtube.com Schiff bases derived from hydroxy-substituted naphthaldehydes are of significant interest due to the potential for intramolecular hydrogen bonding and tautomerism between the enol-imine and keto-amine forms. nih.gov The formation of these compounds is often reversible, and the equilibrium can be shifted towards the product by removing water. youtube.com The synthesis of Schiff bases is a versatile method for creating new organic compounds with potential applications in various fields. nih.govresearchgate.net For instance, novel naphthol diazenyl scaffold-based Schiff bases have been synthesized by reacting 2-hydroxy naphthaldehyde azo dyes with various amines. nih.gov

Table 1: Synthesis of Schiff Bases from Naphthaldehyde Derivatives

ReactantsProduct TypeKey FeaturesReference
2-Hydroxy naphthaldehyde azo dyes, Aromatic/heteroaromatic/aliphatic aminesNaphthol diazenyl Schiff basesHybridization of naphthol diazenyl and Schiff base scaffolds. nih.gov
Salicylaldehyde/2-hydroxy-1-naphthaldehyde, Amines2-Hydroxy Schiff basesExhibit tautomerism (enol-imine and keto-enamine forms). nih.gov
Aldehyde/Ketone, Primary amineImine (Schiff base)Formation of a C=N double bond via condensation. youtube.comyoutube.com

Naphthofuran derivatives, which contain a furan (B31954) ring fused to a naphthalene system, can be synthesized from precursors related to this compound. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general strategies for naphthofuran synthesis often involve reactions of hydroxynaphthaldehydes or related naphthol derivatives. researchgate.netmedcraveonline.com For example, a common route involves the conversion of a hydroxynaphthaldehyde to a naphthonitrile, which then undergoes further reactions to form the furan ring. researchgate.net These compounds are of interest due to their presence in biologically active natural products. researchgate.net

Table 2: General Strategies for Naphthofuran Synthesis

Starting Material TypeKey TransformationResulting DerivativeReference
2-Hydroxy-1-naphthaldehydeConversion to oxime, then dehydration to nitrile, followed by reaction with bromoacetone.Naphtho[2,1-b]furan (B1199300) researchgate.net
2-Acetylnaphtho[2,1-b]furanCondensation with malononitrile.2-(2,2-dicyano-1-methyl vinyl)naphtho[2,1-b]furan medcraveonline.com
4-Amino-1-naphtholMulti-step synthesis involving sulfonation, oxidation, and cyclization.Naphthofuran derivatives nih.gov

The derivatization of compounds related to this compound can lead to the formation of fluorescent naphthalene-1,4-dione scaffolds. An efficient one-pot, three-component reaction involving 2-hydroxynaphthalene-1,4-dione (lawsone), various aromatic aldehydes, and amines in the presence of a catalyst like InCl3 in water can produce these fluorescent derivatives. lookchem.comresearchgate.netresearcher.life The resulting products exhibit fluorescence, typically emitting green light. lookchem.comresearchgate.net This synthetic strategy is noted for its mild conditions, high yields, and operational simplicity. lookchem.com Quinones, in general, are known for their fluorescent properties and are used as dyes and fluorescent labels. researchgate.net

Table 3: Synthesis of Fluorescent Hydroxyl Naphthalene-1,4-dione Derivatives

ReactantsCatalystSolventKey Product FeaturesReference
2-Hydroxynaphthalene-1,4-dione, Aromatic aldehydes, Heterocyclic/carbocyclic aminesInCl3WaterFluorescent, emitting green light (546–560 nm) lookchem.comresearchgate.net

Aminomethylnaphthoquinone Mannich bases are an important class of compounds derived from lawsone (2-hydroxy-1,4-naphthoquinone). nih.gov The Mannich reaction, a multicomponent reaction, is a key method for their synthesis. mdpi.com This typically involves the reaction of lawsone, an aldehyde, and a primary or secondary amine. nih.gov The reaction can proceed under various conditions, including at room temperature in ethanol. nih.gov The mechanism can be complex, but it results in the introduction of an aminomethyl group onto the naphthoquinone ring. nih.gov These Mannich bases and their metal complexes have demonstrated a range of biological properties. nih.gov

Table 4: Synthesis of Aminomethylnaphthoquinone Mannich Bases

Naphthoquinone SubstrateAldehydeAmineProductReference
Lawsone (2-hydroxy-1,4-naphthoquinone)Formalin (37%)Primary amines (e.g., butylamine)2-Hydroxy-3-aminomethyl-1,4-naphthoquinones nih.gov
LawsoneAldehydesPrimary aliphatic amines or 2-aminopyridineAminomethylnaphthoquinones nih.gov
LawsonePyridine-2-carbaldehydeN,N-dimethylethylenediamineMannich base ligand nih.gov

Reduction and Oxidation Chemistry of the Aldehyde Moiety

The aldehyde functional group at the C1 position is a versatile handle for synthetic transformations, primarily involving reduction to an alcohol or oxidation to a carboxylic acid.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 5-hydroxynaphthalene-1-methanol. A standard and highly effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com This reagent is a mild and selective source of hydride (H⁻) that chemoselectively reduces aldehydes and ketones without affecting other less reactive functional groups that might be present in a more complex molecule. youtube.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol. The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. masterorganicchemistry.commasterorganicchemistry.com

Oxidation to Carboxylic Acid: Conversely, the aldehyde group can be oxidized to form 5-hydroxynaphthalene-1-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. organic-chemistry.orgorganic-chemistry.org Traditional reagents include chromium-based oxidants (e.g., Jones reagent) or silver-based reagents (e.g., Tollens' reagent). nih.gov However, modern synthetic chemistry favors "greener" and milder methods. An efficient protocol for the oxidation of aldehydes to carboxylic acids utilizes Oxone (potassium peroxymonosulfate) as the oxidant. organic-chemistry.org Another approach involves the use of sodium perborate (B1237305) in acetic acid. organic-chemistry.org Metal-free, organocatalytic methods have also been developed, such as using N-hydroxyphthalimide (NHPI) in the presence of oxygen, which offers a more environmentally benign pathway to the carboxylic acid. organic-chemistry.org

The table below summarizes the expected products from the reduction and oxidation of the aldehyde moiety.

Starting MaterialReaction TypeReagent ExampleProduct
This compoundReductionSodium Borohydride (NaBH₄)5-Hydroxynaphthalene-1-methanol
This compoundOxidationOxone5-Hydroxynaphthalene-1-carboxylic acid

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group at the C5 position significantly influences the molecule's properties and provides a key site for derivatization through reactions such as alkylation and acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. A common method for this is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide). For instance, methylation with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate would yield 5-methoxy-1-naphthaldehyde. researchgate.netgoogle.com The synthesis of the related compound, 7-methoxy-naphthalene-1-carbaldehyde, has been described in the context of the synthesis of agomelatine, highlighting the industrial relevance of such transformations. google.com

O-Acylation: Esterification of the phenolic hydroxyl group, or O-acylation, is another important derivatization pathway. This is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). For example, reaction with acetic anhydride would produce 5-acetoxy-1-naphthaldehyde. The regioselectivity of such reactions on naphthalene systems can be challenging if multiple hydroxyl groups are present. rsc.org However, for this compound, the single hydroxyl group allows for straightforward acylation. Enzymatic methods using lipases have also been explored for the regioselective acylation of dihydroxynaphthalenes, demonstrating the potential for biocatalysis in achieving high selectivity. rsc.org

The table below illustrates typical O-alkylation and O-acylation reactions.

Reaction TypeReagent ExampleBase ExampleProduct
O-MethylationDimethyl sulfate (Me₂SO₄)Potassium carbonate (K₂CO₃)5-Methoxy-1-naphthaldehyde
O-AcetylationAcetic anhydride (Ac₂O)Pyridine5-Acetoxy-1-naphthaldehyde

Intramolecular Hydrogen Bonding and Tautomerism Studies

The proximity of the hydroxyl group at C5 and the aldehyde group at C1 does not allow for the formation of a direct, strong intramolecular hydrogen bond, which is a prominent feature in isomers like 2-hydroxy-1-naphthaldehyde. rsc.org In 2-hydroxy-1-naphthaldehyde, the hydroxyl and aldehyde groups are positioned ortho to each other, facilitating the formation of a six-membered chelate ring through a strong O-H···O=C hydrogen bond. youtube.comrsc.org This interaction significantly influences the molecule's conformation, stability, and spectroscopic properties.

Theoretical studies on various hydroxynaphthaldehyde isomers have shown that the strength of this intramolecular hydrogen bond (IMHB) is highly dependent on the substitution pattern. rsc.org For instance, the IMHB strength is found to be greater in 1-hydroxy-2-naphthaldehyde (B49639) and 2-hydroxy-1-naphthaldehyde compared to 2-hydroxy-3-naphthaldehyde, reflecting the inequivalence of the substitution positions on the naphthalene ring. rsc.org

In this compound, the hydroxyl and aldehyde groups are in a peri-like position across different rings. While a direct intramolecular hydrogen bond is sterically hindered, the electronic effects of the hydroxyl group can still influence the reactivity of the aldehyde and the naphthalene system. The potential for tautomerism, specifically keto-enol tautomerism, is a key characteristic of ortho-hydroxynaphthaldehydes and their Schiff base derivatives. youtube.com However, for the 5,1-substitution pattern of this compound, the keto-enol tautomerism involving the C1-aldehyde and C5-hydroxyl group is not a significant consideration under normal conditions due to the large distance and ring separation between the two functional groups.

Naphthalene Ring Functionalization Strategies

Direct functionalization of the naphthalene core, while preserving the existing aldehyde and hydroxyl groups, offers a powerful strategy for synthesizing complex derivatives.

Site-Selective C-H Functionalization

The selective activation and functionalization of C-H bonds on the naphthalene ring is a field of intensive research, offering an atom-economical route to novel structures. nih.govresearchgate.net For 1-substituted naphthalenes, such as this compound, the primary sites for C-H functionalization are the ortho-position (C2) and the peri-position (C8). nih.gov The aldehyde group at C1 can act as a directing group, guiding a transition metal catalyst to one of these specific positions. nih.govnih.gov

Recent advances have demonstrated that the selectivity between the peri- (C8) and ortho- (C2) positions can be controlled by the choice of catalyst and reaction conditions. nih.gov This control is crucial for the rational design and synthesis of specific isomers. The electronic nature of other substituents on the naphthalene ring, such as the hydroxyl group at C5, can further influence the regioselectivity of these C-H functionalization reactions.

Regioselective Methylation of Naphthaldehydes

A prime example of site-selective C-H functionalization is the regioselective methylation of 1-naphthaldehydes. A highly effective method utilizes a tunable transient ligand strategy to achieve either peri- or ortho-methylation. nih.gov

Peri-C-H Methylation (C8): Palladium catalysis, in conjunction with a transient directing ligand like glycine, has been shown to selectively promote methylation at the C8 (peri) position of 1-naphthaldehyde (B104281). nih.gov The reaction typically employs a methylating agent such as potassium methyl trifluoroborate and an oxidant. Mechanistic studies suggest that this selectivity is governed by the higher electron density at the peri-position and the formation of a stable, six-membered palladacycle intermediate. nih.gov

Ortho-C-H Methylation (C2): By switching the catalyst to an iridium complex and using a different transient ligand, the selectivity can be shifted to the C2 (ortho) position. nih.gov Theoretical calculations and experimental evidence indicate that this proceeds through a five-membered iridacycle intermediate, which is energetically favored for the subsequent methylation step. nih.gov

These methodologies provide a powerful toolkit for the precise installation of methyl groups onto the naphthalene scaffold, enabling the synthesis of complex molecules and natural products. nih.gov The presence of the 5-hydroxy group in the target molecule would be expected to electronically influence the naphthalene ring, potentially modulating the reactivity and selectivity of these catalytic processes.

The table below summarizes the conditions for regioselective methylation of a 1-naphthaldehyde template.

Target PositionCatalyst SystemTransient Ligand ExampleMethylating AgentProduct Type
C8 (peri)Palladium (e.g., Pd(OAc)₂)GlycineK[CH₃BF₃]8-Methyl-1-naphthaldehyde derivative
C2 (ortho)Iridium (e.g., [Ir(cod)Cl]₂)Metanilic acidK[CH₃BF₃]2-Methyl-1-naphthaldehyde derivative
Catalytic Approaches for Peripheral and Ortho Positions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. For instance, ruthenium-catalyzed chelation-assisted C-H bond activation of aromatic ketones with alkenes provides a precedent for the ortho-alkenylation of the aldehyde group in this compound. nih.gov This type of reaction typically utilizes a ruthenium catalyst, such as [{RuCl2(p-cymene)}2], in the presence of an oxidant to achieve high regio- and stereoselectivity. nih.gov The aldehyde group can act as a directing group, facilitating the catalytic cycle at the ortho C-H bond.

Similarly, cobalt-catalyzed ortho-C(sp2)-H amidation of benzaldehydes using dioxazolones as the aminating reagent presents a viable strategy for introducing nitrogen-based functionalities at the ortho position of the aldehyde in this compound. nih.gov This method often employs a cobalt catalyst and a transient directing group to achieve the desired transformation. nih.gov

Palladium catalysis also offers a versatile platform for C-H functionalization. For example, palladium-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes via C-H functionalization could be adapted for the synthesis of dihydroisoquinolone-type structures fused to the naphthalene core. thieme-connect.de Furthermore, palladium-catalyzed hydroalkynylation of 1,3-dienes provides a route to 1,5-enyne skeletons, which could potentially be applied to derivatives of this compound. nih.gov

The following table summarizes representative catalytic approaches that could be applied to the functionalization of this compound based on analogous systems.

Catalytic SystemTransformationPotential Application on this compound
[{RuCl2(p-cymene)}2] / OxidantOrtho-AlkenylationIntroduction of an alkenyl group at the C2 position.
Cobalt Catalyst / DioxazoloneOrtho-AmidationIntroduction of an amide group at the C2 position.
Palladium Catalyst / 1,3-Diene[4+2] AnnulationFormation of a fused heterocyclic ring at the C2 and C3 positions.
Palladium Catalyst / HaloalkyneHydroalkynylationIntroduction of an alkynyl group to a diene-modified derivative.

Introduction of Heteroatomic Substituents

The introduction of heteroatoms, such as oxygen, nitrogen, and sulfur, into the this compound scaffold leads to the formation of diverse heterocyclic derivatives with potentially novel properties. These transformations often involve the participation of the hydroxyl and aldehyde functionalities.

The synthesis of oxygen-containing heterocycles, particularly naphthofurans, can be achieved from hydroxynaphthaldehydes. For instance, the reaction of 2-hydroxy-1-naphthaldehyde, a constitutional isomer of the target compound, with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate, followed by further transformations, leads to the formation of naphtho[2,1-b]furan derivatives. nih.govarkat-usa.org A similar strategy could be envisioned for this compound, which would lead to the corresponding naphtho[1,2-b]furan (B1202928) or other isomeric structures depending on the reaction conditions. The synthesis of dihydronaphthofurans from naphthols and alkenyl halides also provides a viable route. rsc.org

Nitrogen-containing heterocycles can be synthesized through various condensation and cyclization reactions. The reaction of naphtho[2,1-b]furan-2-carbohydrazide, derived from 2-hydroxy-1-naphthaldehyde, with aldehydes and subsequent cyclization with chloroacetyl chloride yields azetidinone-substituted naphthofurans. arkat-usa.org This highlights the potential to convert the aldehyde group of this compound into a hydrazone and subsequently into more complex nitrogen heterocycles. One-step catalytic amination of naphthalene to naphthylamine using a V2O5/HZSM-5 catalyst also suggests the possibility of direct amination of the naphthalene ring under specific conditions. nih.gov

The introduction of sulfur can lead to the formation of various sulfur-containing heterocycles, which are known to have significant medicinal applications. rsc.orgbeilstein-journals.org While specific examples starting from this compound are not prevalent in the literature, general methods for the synthesis of sulfur heterocycles provide a roadmap for potential derivatization. For example, sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes can produce sulfenyl-substituted dihydronaphthalenes. nih.gov The reaction of the hydroxyl group with sulfur electrophiles could also be a potential pathway to introduce sulfur-containing functionalities.

The table below outlines some synthetic pathways for introducing heteroatomic substituents based on related naphthaldehyde and naphthol chemistry.

HeteroatomSynthetic ApproachPotential Derivative from this compound
OxygenReaction with ethyl chloroacetate and subsequent cyclizationNaphtho[1,2-b]furan derivatives
NitrogenCondensation with hydrazines and further cyclizationsPyrazole or other N-heterocycle-fused naphthalenes
SulfurReaction with sulfur electrophiles or catalytic C-S bond formationThionaphthofuran or other sulfur-containing heterocyclic derivatives

Advanced Spectroscopic and Computational Characterization of 5 Hydroxynaphthalene 1 Carboxaldehyde and Its Derivatives

High-Resolution Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 5-Hydroxynaphthalene-1-carboxaldehyde by identifying its characteristic functional groups and vibrational modes. nih.gov The analysis of experimental and computationally predicted spectra provides a detailed fingerprint of the molecule.

The stretching vibration of the hydroxyl (-OH) group is a key feature. In a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the O-H stretching vibration was computationally identified at 3787 cm⁻¹. For aromatic C-H stretching vibrations, the characteristic bands typically appear in the range of 3000 cm⁻¹ to 3250 cm⁻¹. mdpi.com In studies of naphthalene (B1677914) and acenaphthene (B1664957) dimers, high-resolution IR spectroscopy in the 3 µm region was utilized to investigate CH-π interactions. researchgate.net

The carbonyl (C=O) group stretching vibration is another prominent band. For similar aromatic aldehydes, this vibration is expected in the region of 1750–1680 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic naphthalene ring typically appear in the 1670–1620 cm⁻¹ region. mdpi.com

Computational studies, often employing Density Functional Theory (DFT), are used to calculate theoretical vibrational frequencies. These calculated frequencies are then compared with experimental data, often with the use of scaling factors to improve agreement. researchgate.net For instance, in the study of 5-nitro-2-(4-nitrobenzyl) benzoxazole, the potential energy distribution (PED) of the normal modes was analyzed to provide detailed vibrational assignments. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
-OHStretching3787 (calculated) mdpi.com
Aromatic C-HStretching3000-3250 mdpi.com
C=O (Aldehyde)Stretching1680-1750 mdpi.com
Aromatic C=CStretching1620-1670 mdpi.com

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For a related compound, 5-Hydroxy-1,4-naphthalenedione, the hydroxyl proton (OH) appears as a sharp singlet at a significantly downfield chemical shift, around 11.8-11.9 ppm, indicative of a strong intramolecular hydrogen bond. The aromatic protons appear in the range of 6.9 to 7.7 ppm, with their specific shifts and coupling patterns revealing their positions on the naphthalene ring. chemicalbook.com The aldehyde proton (-CHO) is also expected to resonate at a downfield position, typically between 9 and 10 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. oregonstate.edu For aromatic and alkene carbons, the chemical shifts typically fall within the 120-170 ppm range. oregonstate.edu The carbonyl carbon of the aldehyde group is expected to have a chemical shift greater than 200 ppm. oregonstate.edu Quaternary carbons, those without attached hydrogens, generally show weaker signals. oregonstate.edu Computational methods, such as DFT with the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental data for signal assignment. nih.govnih.gov Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often employed for complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govthieme-connect.de

Table 2: Predicted and Experimental NMR Chemical Shifts (ppm) for Naphthalene Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹H-OH (intramolecular H-bond)11.8-11.9 chemicalbook.com
¹HAromatic H6.9-7.7 chemicalbook.com
¹H-CHO9.0-10.0
¹³CCarbonyl C (-CHO)>200 oregonstate.edu
¹³CAromatic C120-170 oregonstate.edu

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum of the closely related isomer, 2-hydroxy-1-naphthalenecarboxaldehyde, shows a molecular ion peak (M⁺) corresponding to its molecular weight of 172.18 g/mol . nist.govnih.gov This molecular ion peak is fundamental for confirming the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The fragmentation of the molecular ion can lead to the formation of various daughter ions, which are characteristic of the molecule's structure. For instance, the loss of the formyl group (-CHO) or the hydroxyl group (-OH) can result in significant fragment ions. The analysis of these fragments helps in piecing together the structure of the parent molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is particularly useful in distinguishing between isomers and confirming the elemental composition of the synthesized compound.

Table 3: Mass Spectrometry Data for Hydroxynaphthaldehyde Isomers

Compound Ionization Method Molecular Ion (m/z) Molecular Weight ( g/mol ) Reference
2-Hydroxy-1-naphthalenecarboxaldehydeElectron Ionization172172.18 nist.govnih.gov

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Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the photophysical properties of this compound, which are governed by its electronic structure. researchgate.net

UV-Vis Absorption: The UV-Vis spectrum reveals the electronic transitions within the molecule upon absorption of ultraviolet or visible light. For 1-hydroxy-2-naphthaldehyde (B49639), two main absorption bands are observed around 300 nm and 370 nm. researchgate.net These bands are attributed to different conformers of the molecule, with the longer wavelength absorption corresponding to the intramolecularly hydrogen-bonded form. researchgate.net The introduction of substituents on the naphthalene ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, including excitation energies and oscillator strengths. mdpi.com

Fluorescence Spectroscopy: Upon excitation, this compound can exhibit fluorescence. The emission spectrum often shows a large Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net This large shift can be indicative of significant structural and electronic rearrangement in the excited state, such as Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net In ESIPT, a proton is transferred within the molecule in the excited state, leading to the formation of a different emitting species (a keto-tautomer) with a lower energy, resulting in a red-shifted emission. researchgate.net The fluorescence properties can be influenced by the solvent environment. researchgate.net

Table 4: Photophysical Data for Hydroxynaphthaldehyde Derivatives

Compound Technique λ_max (nm) Observation Reference
1-Hydroxy-2-naphthaldehydeUV-Vis Absorption~300, ~370Two distinct absorption bands researchgate.net
1-Hydroxy-2-naphthaldehydeFluorescenceRed-shifted emissionLarge Stokes shift, indicative of ESIPT researchgate.net

This table is interactive. Click on the headers to sort the data.

Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules like this compound. researchgate.netnih.gov By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can obtain optimized molecular geometries, including bond lengths and angles. mdpi.comresearchgate.net

These calculations are crucial for understanding the molecule's stability and reactivity. eurjchem.com For instance, DFT can be used to analyze the effects of substituents on the electronic and structural properties of the naphthalene core. researchgate.net Furthermore, DFT calculations are instrumental in predicting various spectroscopic properties. Theoretical vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic absorption spectra (via TD-DFT) can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. nih.govmdpi.comeurjchem.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity. youtube.comnumberanalytics.com The energy and distribution of these orbitals are key to predicting how a molecule will interact with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy of the HOMO is related to the ionization potential. youtube.compku.edu.cn

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile or an acid. The energy of the LUMO is related to the electron affinity. youtube.compku.edu.cn

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A larger energy gap generally indicates higher stability and lower reactivity. mdpi.com FMO analysis can also predict the regioselectivity of reactions by examining the coefficients of the atomic orbitals contributing to the HOMO and LUMO at different positions in the molecule. numberanalytics.com For large molecules, where canonical FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize the reactive sites. nih.gov

Table 5: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Concept Description Significance Reference
HOMO Highest Occupied Molecular OrbitalElectron-donating ability (nucleophilicity) youtube.compku.edu.cn
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability (electrophilicity) youtube.compku.edu.cn
HOMO-LUMO Gap Energy difference between HOMO and LUMOChemical stability and reactivity mdpi.com

This table is interactive. Click on the headers to sort the data.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dempg.de This analysis provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions.

The NBO analysis elucidates the donor-acceptor interactions that contribute to the molecule's electronic structure. These interactions, quantified by the second-order perturbation energy, E(2), indicate the extent of charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values signify stronger interactions. In systems like hydroxynaphthaldehydes, significant delocalization is expected from the oxygen lone pairs to the π* orbitals of the aromatic ring, influencing the molecule's reactivity and electronic properties.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-Hydroxy-1-naphthaldehyde (B1296455) (Data adapted from a study on 4-hydroxy-1-naphthaldehyde benthamdirect.com)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (2) Oπ* (C3-C5)42.61

This table illustrates the significant stabilization energy from a key donor-acceptor interaction in an isomer of the target compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. nih.gov

For aromatic aldehydes and phenols, the MEP map typically shows a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. nih.gov Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential (blue), making it a likely site for hydrogen bonding and interaction with nucleophiles.

In a molecule like this compound, the MEP would reveal the electrophilic and nucleophilic centers. The oxygen of the aldehyde group would be the most negative region, while the hydroxyl proton would be the most positive. The aromatic rings would show a complex landscape of positive and negative potential, influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, guiding the regioselectivity of its interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of computational chemistry for investigating the electronic excited states of molecules. nih.gov It is widely used to calculate vertical excitation energies, which correspond to absorption spectra (UV-Vis), and to understand the nature of electronic transitions, such as n→π* or π→π*. nih.govnih.gov

Studies on related molecules like 2-hydroxy-1-naphthaldehyde (B42665) derivatives have employed TD-DFT to explore complex excited-state phenomena, particularly Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net In these systems, upon photoexcitation, a proton can transfer from the hydroxyl group to the carbonyl oxygen. TD-DFT calculations can map the potential energy surface for this process, identifying the energy barriers and the relative stabilities of the enol and keto tautomeric forms in the excited state. researchgate.netresearchgate.net

For 2-hydroxy-1-naphthaldehyde carbohydrazone, TD-DFT calculations showed that the ESIPT reaction from the enol to the keto form in cyclohexane (B81311) has a low energy barrier of 2.54 kcal mol⁻¹. researchgate.net This type of analysis is crucial for designing molecules with specific fluorescence properties for applications in sensors and optical materials. researchgate.net Similar computational approaches could be applied to this compound to predict its photophysical behavior and the dynamics of its excited states.

Table 2: Calculated Vertical Excitation Energies (λ) and Oscillator Strengths (f) for a Naphthalene Diimide Derivative (Illustrative data adapted from a TD-DFT study on a related class of compounds nih.gov)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S12.854350.95
S0 → S23.104000.08
S0 → S33.453590.12

This table demonstrates typical data obtained from TD-DFT calculations, providing insight into the electronic absorption properties of a molecule.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a powerful means to predict the NLO properties of molecules, primarily through the calculation of the first hyperpolarizability (β₀). nih.gov Molecules with large β₀ values are promising candidates for NLO applications. Key features for high NLO response include extended π-conjugation and significant intramolecular charge transfer (ICT) between electron donor and acceptor groups. nih.gov

A computational study on 4-hydroxy-1-naphthaldehyde (4H1NA) revealed its potential as an NLO material. benthamdirect.com The calculations showed that 4H1NA possesses a first hyperpolarizability value significantly greater than that of urea, a standard reference material for NLO properties. This enhanced NLO response is attributed to the charge transfer from the electron-donating hydroxyl group to the electron-accepting aldehyde group through the naphthalene π-system. The study concluded that 4H1NA could be a strong candidate for NLO surface materials. benthamdirect.com Given the structural similarities, this compound is also expected to exhibit NLO properties, driven by the donor-acceptor character of its substituents on the naphthalene core.

Table 3: Calculated NLO Properties of 4-Hydroxy-1-naphthaldehyde (Data adapted from a study on 4-hydroxy-1-naphthaldehyde benthamdirect.com)

PropertyValue (a.u.)
Dipole Moment (μ)2.15 Debye
First Hyperpolarizability (β₀)> Urea's value

This table highlights the promising NLO characteristics of an isomer, suggesting similar potential for this compound.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies, primarily using DFT, are instrumental in elucidating the mechanisms and selectivity of chemical reactions. For hydroxynaphthaldehyde derivatives, a key area of investigation is tautomerism and the pathways of intramolecular proton transfer. acs.orgresearchgate.net Computational studies on 1-hydroxy-2-naphthaldehyde anils, for example, have used DFT to determine the relative energies of the enol-imine and keto-enamine tautomers and to understand how solvents and substituents influence the tautomeric equilibrium. acs.orgacs.org These studies establish the importance of the intramolecular hydrogen bond in facilitating the proton transfer.

Furthermore, computational models can predict the reactivity of different sites within a molecule. By analyzing frontier molecular orbitals (HOMO and LUMO) and condensed Fukui functions, researchers can identify the regions most susceptible to electrophilic, nucleophilic, or radical attack. For instance, in reactions involving electrophilic carbenes with thioketones, DFT calculations have shown that the reaction is initiated by the attack of the carbene on the sulfur atom, proceeding through a stepwise mechanism. nih.gov

For this compound, theoretical studies could map out the reaction pathways for various transformations, such as the Betti reaction, which is used to synthesize aminobenzylnaphthols. nih.gov Such studies would provide detailed mechanistic insights into the transition states and intermediates, helping to rationalize observed product distributions and to design more selective synthetic routes.

Applications in Advanced Materials Science and Analytical Chemistry

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the naphthalene (B1677914) moiety, combined with the reactive aldehyde and hydroxyl groups, allows for the rational design of probes that can detect specific ions and small molecules.

Design Principles for Ion and Small Molecule Detection

The design of fluorescent probes based on 5-Hydroxynaphthalene-1-carboxaldehyde often involves the strategic incorporation of recognition sites that can selectively bind to target analytes. The aldehyde group is a key functional group that can readily undergo condensation reactions with various amines to form Schiff bases. This versatility allows for the introduction of a wide range of functionalities tailored for specific detection purposes.

For instance, the hydroxyl group in the 5-position can act as a hydrogen bond donor, while the aldehyde group and its derivatives serve as hydrogen bond acceptors. This dual functionality is instrumental in the creation of chemosensors. The modification of the aldehyde and naphthyl-OH groups can lead to sensors capable of detecting cations, anions, or even both within a single sensor molecule. researchgate.net

A notable example is the development of a fluorescent probe for sulfites and bisulfites based on a 1-hydroxy-2,4-diformylnaphthalene derivative. nih.govnih.gov In this design, one of the aldehyde groups reacts to form the sensing platform, leaving the other to participate in the detection mechanism. nih.gov The fundamental principle relies on the nucleophilic addition of the target analyte to the aldehyde, which in turn modulates the electronic properties of the fluorophore and results in a detectable change in fluorescence.

The following table summarizes key design strategies for probes derived from naphthalene aldehydes:

Design StrategyTarget AnalyteMechanism of Action
Schiff Base FormationMetal IonsThe formation of a Schiff base with a specific ligand introduces a binding pocket for the metal ion, leading to changes in fluorescence upon coordination. researchgate.net
Nucleophilic AdditionAnions (e.g., Sulfite)The nucleophilic attack of the anion on the aldehyde group disrupts the fluorophore's conjugation, causing a change in its emission properties. nih.govnih.gov
Intramolecular Charge Transfer (ICT)Various AnalytesThe binding of an analyte can alter the electron-donating or -withdrawing nature of substituents, thereby influencing the ICT process and the resulting fluorescence.

Fluorescence Turn-on/Turn-off Mechanisms and Selectivity

The detection process in these chemosensors is typically governed by fluorescence "turn-on" or "turn-off" mechanisms. A "turn-off" response involves the quenching of fluorescence upon binding of the analyte, while a "turn-on" response is characterized by an increase in fluorescence intensity.

The choice between a turn-on and turn-off mechanism depends on the specific design of the probe and the nature of the interaction with the analyte. For example, the reaction of a probe with peroxynitrite can lead to the oxidative N-dearylation of a quenching group, resulting in a highly fluorescent product and thus a "turn-on" response. rsc.org The selectivity of the probe for a particular analyte is a critical parameter and is achieved through the careful design of the binding site. The goal is to create a probe that exhibits a significant response to the target analyte while showing minimal or no response to other potentially interfering species.

The mechanisms behind fluorescence quenching are varied and can include processes like energy transfer, molecular reorganization, and collisional quenching. nih.gov The specific mechanism is influenced by the nature of both the fluorophore and the quenching agent. nih.gov

Supramolecular Architectures for Enhanced Sensing

To further enhance the sensitivity and selectivity of detection, this compound and its derivatives can be incorporated into more complex supramolecular architectures. nih.gov These organized assemblies can create pre-organized cavities and recognition sites that are highly specific for target molecules.

For example, a supramolecular sensor array embedded in a hydrogel matrix has been successfully used to detect carboxylate drugs in urine. nih.gov This approach leverages the combined response of multiple chemosensors to generate a unique "fingerprint" for each analyte, enabling the accurate identification of various compounds. nih.gov The use of such arrays demonstrates the potential for developing powerful diagnostic and environmental monitoring tools. nih.gov

Precursors for Functional Dyes and Pigments

The chromophoric naphthalene core of this compound makes it an excellent starting material for the synthesis of a variety of functional dyes and pigments. lookchem.com

Synthesis of Advanced Chromophores and Fluorescent Whitening Agents

This compound serves as a key intermediate in the production of various dyes. lookchem.com Its chemical properties facilitate the formation of colored compounds. lookchem.com For instance, it can be used in the synthesis of "peri-naphthindigo" (PNI) and its derivatives, which are intensely colored green chromophores. acs.org The synthesis often involves a Baeyer-Drewson type reaction, where the naphthaldehyde reacts with acetone (B3395972) under basic conditions. acs.org

Furthermore, this compound is a crucial component in the manufacturing of fluorescent whitening agents (FWAs). lookchem.com FWAs are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process of fluorescence leads to an enhanced perception of whiteness and brightness in materials like textiles and paper. lookchem.comdiva-portal.org

Structure-Property Relationships in Naphthalene-Based Dyes

The properties of dyes derived from this compound are intrinsically linked to their molecular structure. The composition of these dyes typically includes one or more electron-donating groups, a conjugated bridge, and an anchoring group. imist.ma

By systematically modifying the structure of the naphthalene-based dye, it is possible to tune its absorption and emission properties. For example, extending the π-conjugated system through cross-coupling reactions, such as the Suzuki coupling, can lead to a significant red-shift in the electronic absorption spectrum. acs.org This ability to tailor the photophysical properties is crucial for the development of dyes with specific applications in mind, such as in dye-sensitized solar cells or as fluorescent labels for biological imaging.

The following table outlines the relationship between structural features and the properties of naphthalene-based dyes:

Structural FeatureImpact on Properties
Electron-Donating/Withdrawing GroupsAffects the energy levels of the frontier molecular orbitals (HOMO and LUMO), influencing the color and fluorescence characteristics. imist.ma
Extent of π-ConjugationIncreasing the length of the conjugated system generally leads to a bathochromic (red) shift in the absorption and emission spectra. acs.org
Anchoring GroupsGroups like carboxylates or phosphonates are essential for attaching the dye to surfaces, for example, in dye-sensitized solar cells. imist.ma
Rigidity of the Molecular StructureA more rigid structure often leads to higher fluorescence quantum yields by reducing non-radiative decay pathways.

Building Blocks for Porous Organic Polymers and Frameworks

The rigid, planar structure of the naphthalene unit makes this compound an excellent building block for creating porous materials with high internal surface areas and defined pore structures. These characteristics are crucial for applications involving the capture and storage of gases or the accommodation of guest molecules.

Design of Naphthalene-Based Polyaminals for Gas Adsorption

Porous organic polymers (POPs) are a class of materials that have garnered significant interest for gas adsorption due to their robust nature, high surface area, and tunable porosity. Naphthalene-based polyaminal networks are a notable example, constructed through the polycondensation of naphthalene aldehydes with amine-containing monomers.

A study on a novel porous polyaminal-linked polymer, designated PAN-NA, demonstrated the efficacy of using a naphthalene-based aldehyde (α-naphthaldehyde) with melamine (B1676169) as the amine source. mdpi.comresearchgate.net The one-pot synthesis, which proceeds without a catalyst, yields an ultra-microporous material with exceptional properties. mdpi.com The resulting PAN-NA polymer was found to have a high Brunauer-Emmett-Teller (BET) surface area of 604 m²/g and pore sizes of 0.54 and 1.27 nm. mdpi.com

This high surface area and specific pore structure contribute to the material's significant capacity for carbon dioxide (CO₂) uptake. Research findings indicate that the PAN-NA polymer can adsorb up to 133.32 mg of CO₂ per gram of material at 273 K and 1 bar. mdpi.com The introduction of the electron-rich naphthalene unit into the polymer network is credited with enhancing the porosity and, consequently, the gas adsorption capabilities. mdpi.com The use of this compound as a monomer in similar polyaminal structures could potentially offer further enhancements in gas selectivity and uptake, particularly for polar gases like CO₂, due to the presence of the hydroxyl group which can engage in hydrogen bonding interactions.

Properties and CO₂ Uptake of Naphthalene-Based Polyaminal (PAN-NA)

PropertyValueReference
BET Surface Area604 m²/g mdpi.com
Pore Sizes0.54 nm and 1.27 nm mdpi.com
Thermal StabilityUp to 320 °C mdpi.com
CO₂ Adsorption Capacity (at 273 K, 1 bar)133.32 mg/g mdpi.com

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. researchgate.net The aldehyde group of this compound is ideal for forming stable imine linkages through Schiff-base condensation reactions with amine monomers, a common and effective strategy for COF synthesis. researchgate.net The inclusion of the hydroxyl group directly onto the naphthalene backbone provides a site for post-synthetic modification or can directly influence the material's properties.

Research into hydroxyl-functionalized COFs has utilized building blocks structurally similar to this compound, such as 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (B34723) and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde. nih.gov In one study, these di-aldehyde monomers were reacted with 1,3,5-tris-(4-aminophenyl)triazine via a [3+2] polycondensation to create two distinct, highly crystalline COFs. nih.gov

These naphthalene-based COFs exhibited high BET surface areas (up to 1089 m²/g) and excellent thermal stability. nih.gov The presence of the redox-active dihydroxynaphthalene units within the COF skeleton endowed the materials with electrochemical activity, making them suitable as electrode materials for supercapacitors. nih.gov The synthesis of COFs using this compound would similarly yield materials with a high degree of structural order and porosity, while the hydroxyl functionality could be leveraged to tune the surface chemistry for specific applications, such as selective gas adsorption or catalysis. mdpi.comnih.gov

Intermediate in Fine Chemical Synthesis

Beyond porous polymers, this compound is a valuable intermediate in the synthesis of specialized organic molecules for high-technology applications. Its derivatives are explored for their unique optical and recognition properties.

Materials for Optoelectronic Technology

Schiff bases derived from hydroxyl-substituted aromatic aldehydes, such as this compound, are widely investigated for their photophysical properties, including fluorescence. researchgate.netasianpubs.org The reaction of the aldehyde with a primary amine results in an imine (-C=N-) linkage that extends the π-conjugated system of the naphthalene ring. The intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen can lead to excited-state intramolecular proton transfer (ESIPT), a phenomenon often associated with large Stokes shifts and unique emission properties. mdpi.com

These fluorescent properties make such compounds candidates for use as chemosensors. researchgate.netasianpubs.org For instance, Schiff bases derived from salicylaldehydes (isomeric to hydroxynaphthaldehydes) have been designed as "turn-on" fluorescent probes for the detection of metal ions like Al³⁺. mdpi.com The coordination of the metal ion with the Schiff base disrupts the ESIPT process, leading to a significant change in the fluorescence output, which allows for sensitive and selective detection. mdpi.com Similarly, imine-linked COFs, which can be constructed from naphthalene aldehydes, are noted for their applications in optoelectronics. nih.gov Therefore, this compound serves as a key starting material for creating molecules and materials with tailored optical responses for use in sensors, light-emitting devices, and other optoelectronic technologies.

Applications in Analytical Techniques such as Chromatography

The well-defined, rigid structure of the naphthalene unit can be exploited to create highly selective stationary phases for chromatographic separations. Covalent Organic Frameworks, in particular, have emerged as a promising platform for high-performance liquid chromatography (HPLC).

In a notable application, chiral COFs were synthesized using axially chiral binaphthyl-functionalized precursors, which are structurally related to this compound. acs.org These COFs were then used as chiral stationary phases (CSPs) for the enantioselective separation of racemic mixtures. acs.org The high porosity, robust stability, and well-defined chiral environment of the COF enabled precise molecular recognition and excellent separation performance. acs.org

The study demonstrated the successful baseline resolution of various racemic compounds, highlighting the potential of naphthalene-based frameworks in analytical chemistry. acs.org The ability to precisely engineer the pore structure and introduce specific functional groups, such as the hydroxyl group from this compound, offers a pathway to developing next-generation CSPs with enhanced enantioselectivity for challenging separations in the pharmaceutical and chemical industries. acs.orgsmolecule.com

Enantioselective HPLC Separation using a Naphthalene-Based Chiral COF Stationary Phase

Racemic MixtureSeparation AchievedReference
trans-Stilbene oxideBaseline resolution acs.org
BenzoinSuccessful separation acs.org
FlavanoneSuccessful separation acs.org
PaclobutrazolSuccessful separation acs.org
UniconazoleSuccessful separation acs.org
DiniconazoleSuccessful separation acs.org

Coordination Chemistry and Ligand Design with 5 Hydroxynaphthalene 1 Carboxaldehyde Scaffolds

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-Hydroxynaphthalene-1-carboxaldehyde, also known as 2-hydroxy-1-naphthaldehyde (B42665), typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The resulting complexes are often colored, non-electrolytic, and thermally stable solids. amazonaws.com Characterization of these complexes is achieved through a variety of spectroscopic and analytical techniques.

Elemental analysis is used to determine the metal-to-ligand ratio, which is frequently found to be 1:1 or 1:2. Molar conductance measurements in solvents like DMF help in determining the electrolytic nature of the complexes; low values typically indicate non-electrolytic behavior. amazonaws.com

Spectroscopic methods are crucial for elucidating the structure of the complexes.

Infrared (IR) Spectroscopy: Key evidence for coordination comes from the IR spectra. The disappearance of the broad band associated with the intramolecularly hydrogen-bonded hydroxyl group (O-H) of the free ligand and the appearance of new bands at lower frequencies suggest the deprotonation of the phenolic oxygen and its coordination to the metal ion. researchgate.netcore.ac.uk A shift in the carbonyl (C=O) stretching vibration to lower wavenumbers is indicative of the carbonyl oxygen's involvement in coordination. researchgate.net The presence of new bands in the far-IR region can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, further confirming complexation. core.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra of diamagnetic complexes show the disappearance of the phenolic proton signal upon complexation. The aldehyde proton signal often shifts, which is attributed to the donation of a lone pair of electrons from the carbonyl oxygen to the metal. researchgate.net

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide information about the geometry of the metal center. For instance, the position of d-d transition bands and the measured magnetic moments can suggest whether a complex has an octahedral, tetragonal, or square-planar geometry. researchgate.net For example, copper(II) complexes often exhibit a broad absorption band around 645 nm, suggesting a tetragonal configuration. researchgate.net

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the complexes, providing further evidence for the proposed structures. nih.gov

Thermogravimetric Analysis (TGA): TGA can indicate the presence of coordinated water molecules in the complexes.

Below is a table summarizing typical characterization data for metal complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde.

Technique Observation in Free Ligand Observation in Metal Complex Inference
IR Spectroscopy Broad ν(O-H) band; ν(C=O) at a specific frequency.Disappearance of ν(O-H) band; Shift of ν(C=O) to lower frequency; Appearance of new ν(M-O) and ν(M-N) bands. researchgate.netnih.govDeprotonation of phenolic -OH and coordination of both phenolic oxygen and carbonyl/azomethine groups to the metal ion. researchgate.netnih.gov
¹H-NMR Spectroscopy Signal for phenolic proton (-OH) present.Disappearance of the phenolic proton signal. researchgate.netInvolvement of the phenolic group in bonding with the metal. researchgate.net
Molar Conductance N/ALow values (e.g., 4-14 Ω⁻¹cm²mol⁻¹ in DMF). amazonaws.comThe complex is non-electrolytic in nature. amazonaws.com
Magnetic Susceptibility N/ASpecific values (e.g., ~3.05 B.M. for Ni(II)). researchgate.netSuggests the geometry of the complex (e.g., octahedral for Ni(II)). researchgate.net

O,O-Donor Ligand Properties and Coordination Modes

This compound acts as a bidentate ligand, coordinating to metal ions through two oxygen atoms, thus functioning as an O,O-donor ligand. bohrium.com The coordination involves the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the aldehydic carbonyl group. researchgate.net The formation of a stable six-membered chelate ring with the metal ion is a key feature of this coordination mode.

The involvement of the deprotonated hydroxy oxygen in coordination is strongly supported by IR spectroscopy, where the characteristic broad band for the intramolecular hydrogen bond in the free ligand vanishes upon complexation. researchgate.net Simultaneously, the carbonyl stretching band (ν(C=O)) typically shifts to lower frequencies, which is a clear indication that the carbonyl oxygen is also bonded to the metal center. researchgate.net This dual coordination is facilitated by the strategic positioning of the hydroxyl and carbonyl groups on the naphthalene (B1677914) scaffold.

Schiff Base Ligands for Metal Ion Complexation

This compound is a versatile precursor for the synthesis of a wide range of Schiff base ligands. semanticscholar.orgasianpubs.org These ligands are typically formed through a condensation reaction between the aldehyde group of this compound and the primary amino group of an amine or diamine. nih.govnih.gov This reaction creates an imine or azomethine (-CH=N-) linkage, which is characteristic of Schiff bases. nih.gov

These Schiff base ligands are often polydentate, offering multiple donor sites for coordination with metal ions. amazonaws.com Depending on the amine used, the resulting ligands can be bidentate (e.g., from monoamines), tridentate, or tetradentate (e.g., from diamines). sapub.org The donor atoms typically include the phenolic oxygen, the imine nitrogen, and potentially other donor atoms from the amine precursor. sapub.org The chelation of these Schiff bases to transition metals often results in highly stable complexes. researchgate.net

The general synthetic route involves reacting this compound with an appropriate amine in a solvent like ethanol, followed by the addition of a metal salt to the pre-formed ligand solution or in a one-pot template synthesis. nih.govresearchgate.net

Monomeric and Polymeric Schiff Base Metal Complexes

Schiff bases derived from this compound can form both monomeric and polymeric metal complexes, depending on the nature of the amine precursor and the reaction conditions.

Monomeric Complexes: When a Schiff base derived from a simple monoamine or a diamine that allows for the coordination of all donor atoms to a single metal center is used, mononuclear (monomeric) complexes are typically formed. amazonaws.com In these complexes, a central metal ion is coordinated to one or more molecules of the Schiff base ligand. For example, tetradentate Schiff bases derived from the condensation of two equivalents of the aldehyde with one equivalent of a diamine (like ethylenediamine) often form stable, monomeric complexes with metal ions like Cu(II), Ni(II), and Co(II), adopting geometries such as square planar or octahedral. sapub.org

Polymeric Complexes: Polymeric complexes can arise when the ligand possesses donor groups that are sterically hindered from coordinating to the same metal center, or when the stoichiometry and coordination geometry favor bridging between metal centers. Schiff base ligands derived from aromatic diamines where the amino groups are far apart can act as bridging ligands, linking multiple metal centers to form a coordination polymer.

Siloxane Schiff-Base Complexes

The incorporation of a flexible siloxane (Si-O-Si) backbone into Schiff base ligands derived from this compound represents a specialized area of ligand design. These ligands are synthesized by the condensation of the aldehyde with amino-functionalized siloxanes, such as bis(3-aminopropyl)polydimethylsiloxane.

The resulting ligands possess both the rigid, aromatic chelating sites from the hydroxynaphthalene-imine moiety and the flexible, thermally stable properties of the polysiloxane chain. Metal complexes of these siloxane-Schiff base ligands combine the properties of the inorganic siloxane polymer with the chemical activity of the metal chelate. These materials are of interest for their potential applications in catalysis and materials science, offering solubility in common organic solvents and unique thermal properties.

Catalytic Applications of Metal-5-Hydroxynaphthalene-1-carboxaldehyde Complexes

Metal complexes derived from this compound and its Schiff bases have been explored as catalysts in various chemical transformations. asianpubs.orgresearchgate.net The presence of a metal center capable of undergoing redox changes or acting as a Lewis acid, held within a stable organic framework, allows these complexes to facilitate reactions.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. researchgate.net Metal-5-hydroxynaphthalene-1-carboxaldehyde complexes have shown potential in this area. For instance, iron complexes are widely studied for their catalytic activity in organic transformations due to iron's abundance, low cost, and low toxicity. acs.org While specific applications for this compound complexes are an emerging field, related Schiff base complexes are known to catalyze reactions such as oxidations. nih.gov For example, cobalt-Schiff base complexes are known to be effective catalysts for the aerobic oxidation of various organic substrates. nih.gov The catalytic cycle often involves the activation of molecular oxygen and the formation of reactive metal-oxo species. The specific catalytic activity is influenced by the nature of the central metal ion, the coordination geometry, and the electronic properties of the ligand.

The table below provides examples of catalytic activities observed with related transition metal Schiff base complexes, which are analogous to those derived from this compound.

Catalyst Type Reaction Type Example Substrate Key Feature
Co(salen) type complexesAerobic OxidationPhenols nih.govActivation of O₂ for oxidation reactions. nih.gov
Chiral Mn(III) Schiff base complexesAsymmetric EpoxidationAlkenes (e.g., indene) nih.govEnantioselective synthesis of epoxides. nih.gov
Iron ComplexesDehydrogenation/HydrogenationAmines/Imines acs.orgReversible transfer of hydrogen, useful in synthesis. acs.org

Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical goal in green chemistry, aiming to simplify catalyst recovery and reuse, thereby reducing waste and cost. Ligands derived from this compound, particularly its Schiff base derivatives, are well-suited for immobilization onto solid supports to create robust heterogeneous catalysts.

Research has demonstrated the successful heterogenization of analogous Schiff base complexes on various supports, including magnetic nanoparticles and carbon nanotubes. A notable strategy involves grafting the Schiff base ligand onto the surface of silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂). For instance, a Schiff base formed from the related 2-hydroxy-1-naphthaldehyde and 3-aminopropyl triethoxysilane can be immobilized on these magnetic nanoparticles. Subsequent coordination with a metal precursor, such as dioxomolybdenum(VI) acetylacetonate, yields a magnetically recoverable nanocatalyst. This approach combines the catalytic activity of the molybdenum complex with the ease of separation afforded by the magnetic core.

These immobilized catalysts have proven effective in various organic transformations. The molybdenum(VI) Schiff base nanocatalyst, for example, efficiently catalyzes the one-pot, three-component synthesis of 2-amino-4H-benzo[h]chromenes under solvent-free conditions. A key advantage of this system is its reusability; the catalyst can be easily separated from the reaction mixture using an external magnet and reused for multiple catalytic cycles without a significant loss of activity.

Another approach involves the immobilization of a Cobalt(II) Schiff base complex on multi-wall carbon nanotubes (MWCNTs). This hybrid material serves as a highly efficient and reusable catalyst for the synthesis of 1-amidoalkyl-2-naphthol derivatives. researchgate.net The immobilization of transition metal complexes on solid supports can lead to catalysts that are not only easy to isolate but may also exhibit enhanced activity due to the influence of the support environment. researchgate.net Metal-Organic Frameworks (MOFs) also represent a significant class of heterogeneous catalysts where hydroxynaphthalene-based linkers can be incorporated to create porous, crystalline materials with active metal sites for various catalytic reactions. nih.govrsc.orgresearchgate.net

Table 1: Examples of Heterogeneous Catalysts Based on Hydroxynaphthaldehyde Scaffolds
Catalyst SystemSupport MaterialApplicationKey Advantages
Mo(VI)-Schiff Base ComplexMagnetite Nanoparticles (Fe₃O₄@SiO₂)Synthesis of 2-amino-4H-benzo[h]chromenesHigh yields, solvent-free, easy magnetic separation, reusable.
Co(II)-Schiff Base ComplexMulti-wall Carbon Nanotubes (MWCNTs)Synthesis of 1-amidoalkyl-2-naphtholsHigh efficiency, reusability, solvent-free conditions. researchgate.net
Cu-MOFCopper-based Metal-Organic FrameworkSynthesis of tacrine derivativesHigh yields, recyclable, no column chromatography needed. rsc.org

Asymmetric Catalysis through Chiral Ligand Design

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is fundamental to modern chemistry, particularly in the pharmaceutical industry. The this compound scaffold is an excellent starting point for designing chiral ligands. The core strategy involves the condensation of the aldehyde with a chiral primary amine, such as an amino acid derivative or another enantiomerically pure amine, to form a chiral Schiff base ligand.

These ligands possess a C=N imine bond and can coordinate to a metal center through the imine nitrogen and the phenolic oxygen. The inherent chirality of the amine moiety creates a chiral environment around the metal's active site. This steric and electronic influence directs the stereochemical outcome of a catalyzed reaction, favoring the formation of one enantiomer of the product over the other. The versatility of this approach allows for the fine-tuning of the ligand's structure by varying the chiral amine, which in turn modulates the catalyst's activity and enantioselectivity.

Metal complexes of these chiral Schiff bases have been explored in a range of enantioselective transformations. A prominent application is in asymmetric hydroformylation, a reaction that introduces an aldehyde group and a new stereocenter. nih.gov Chiral "scaffolding ligands" that can covalently and reversibly bind to a substrate have been developed to control both regioselectivity and enantioselectivity. This strategy can achieve high enantiomeric excess (ee), up to 93%, for the synthesis of β-amino-aldehydes. nih.gov

Another significant area is the enantioselective addition of organometallic reagents to aldehydes. For example, chiral ligands based on binaphthyl scaffolds are highly effective in the addition of diethylzinc to aromatic aldehydes, producing chiral secondary alcohols with high yields and excellent enantioselectivities (up to 98% ee). rsc.org The rigid binaphthyl backbone of these ligands creates a well-defined chiral pocket that effectively controls the facial selectivity of the nucleophilic attack on the aldehyde. While these examples use related binaphthyl systems, the principles are directly applicable to ligands derived from this compound. By selecting the appropriate chiral amine and metal ion, catalysts can be tailored for specific asymmetric reactions, including C-H functionalization, cycloadditions, and oxidation or reduction reactions. mdpi.comnih.gov

Table 2: Representative Asymmetric Reactions Using Analogous Chiral Schiff Base/Naphthyl Ligands
Reaction TypeChiral Ligand/Catalyst PrincipleProduct TypeAchieved Enantioselectivity (ee)
Hydroformylation of Allylic AminesRh-complex with chiral scaffolding ligandβ-Amino-aldehydesUp to 93% ee nih.gov
Addition of Diethylzinc to AldehydesBinaphthyl-based chiral ligandsChiral Secondary AlcoholsUp to 98% ee rsc.org
Asymmetric Oxidative Phenolic CouplingChiral 1,5-diaza-cis-decalin copper catalyst with 2-naphthol (B1666908) substratesOptically Active PolybinaphthylsHigh selectivity observed nih.gov
C–H Activation / CycloadditionPd-complex with chiral NOBINAc ligands (binaphthyl scaffold)Enantioenriched 2-BenzazepinesHigh enantioselectivity achieved nih.gov

Supramolecular Chemistry Involving 5 Hydroxynaphthalene 1 Carboxaldehyde Derivatives

Self-Assembly Processes Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, a process governed by weak and reversible non-covalent interactions. nih.gov For derivatives of hydroxynaphthalene carboxaldehydes, the primary forces at play are hydrogen bonding and π-π stacking.

Hydrogen bonds are pivotal in directing the assembly of Schiff base derivatives of hydroxynaphthaldehydes. mdpi.com The proximity of the hydroxyl group to the imine nitrogen creates a powerful intramolecular hydrogen bond (O-H···N). This interaction is so significant that it often leads to the formation of a stable six-membered pseudo-ring. researchgate.net

This intramolecular hydrogen bonding also gives rise to tautomerism, where the molecule can exist in two interchangeable forms: the enol-imine and the keto-enamine. nih.gov The enol-imine form features the O-H···N bond, while the keto-enamine form is characterized by an N-H···O bond. The equilibrium between these two forms can be influenced by the solvent environment; polar solvents can stabilize the more polar keto-enamine tautomer through intermolecular hydrogen bonds. mdpi.comnih.gov In some crystal structures of related naphthaldehyde Schiff bases, both tautomeric forms have been observed to coexist. mdpi.com

Interaction TypeParticipating GroupsSignificance in Supramolecular Assembly
Intramolecular Hydrogen BondHydroxyl (-OH) and Imine (-CH=N-)Stabilizes molecular conformation, leads to tautomerism. mdpi.comnih.gov
Intermolecular Hydrogen BondSolvent molecules (e.g., water) and Schiff baseInfluences tautomeric equilibrium, can link molecules together. nih.gov

Formation of Ordered Supramolecular Assemblies

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions allows for the creation of highly organized, multi-dimensional structures from hydroxynaphthalene-based building blocks.

Derivatives of hydroxynaphthalene carboxaldehyde demonstrate a classic example of hierarchical self-assembly. At the primary level, the molecule's geometry is defined by strong intramolecular hydrogen bonds. These pre-organized molecules then act as larger building blocks that can assemble into higher-order structures. researchgate.net

For example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2-aminobiphenyl (B1664054) first forms discrete, non-planar molecules stabilized by keto-amino tautomerism. In the crystal structure, these individual molecules then arrange into one-dimensional (1D) chains along a crystallographic axis, held together by weak intermolecular C-H···O and C-H···π interactions. researchgate.net This progression from a single molecule to a 1D chain is a clear illustration of hierarchical assembly.

The ability of hydroxynaphthalene Schiff bases to act as ligands for metal ions is a form of host-guest chemistry, where the ligand (host) encapsulates a metal ion (guest). nih.gov The oxygen and nitrogen atoms of the Schiff base form a coordination pocket that can selectively bind various metal ions, such as Cu(II) and Co(II). researchgate.net The resulting metal complexes are themselves discrete supramolecular systems with defined geometries.

Furthermore, related and more complex derivatives, such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL), can be used to construct porous Covalent Organic Frameworks (COFs). acs.org These materials feature well-defined channels and cavities that can house smaller guest molecules, making them sophisticated host-guest systems for applications like chemical separations. acs.org

Assembly TypeDescriptionDriving InteractionsResulting Structure
Metal ComplexA Schiff base ligand coordinates to a central metal ion.Coordination bonds, intramolecular H-bonds.Discrete mononuclear complexes. researchgate.net
1D ChainIndividual Schiff base molecules link into a linear assembly.Intermolecular C-H···O and π-π interactions.Extended one-dimensional polymer. researchgate.net
Covalent Organic Framework (COF)Chiral binaphthyl units are linked to form a 3D porous network.Covalent bonds, π-π stacking.Highly ordered, crystalline porous material. acs.org

Applications in Advanced Supramolecular Materials

The rich supramolecular chemistry of hydroxynaphthalene derivatives translates into a range of potential applications for the resulting materials. The formation of metal complexes is particularly significant, as it can unlock or enhance specific functionalities.

Fluorescent Sensors: The delocalized electron system of the naphthalene (B1677914) ring often imparts fluorescent properties. The binding of a specific ion or molecule can perturb this electron system, leading to a detectable change in the fluorescence emission. This makes Schiff base derivatives of hydroxynaphthalene candidates for use in fluorescent sensors. asianpubs.org

Catalysis: Metal-Schiff base complexes are widely studied for their catalytic activity in various organic reactions. asianpubs.org The specific geometry and electronic environment imposed by the ligand around the metal center can enhance its catalytic efficiency and selectivity.

Thermochromic and Photochromic Materials: The tautomerism observed in these Schiff bases can sometimes be triggered by heat (thermochromism) or light (photochromism). mdpi.com This property, which results in a color change, is due to the shift in equilibrium between the enol-imine and keto-enamine forms, each of which has a different electronic absorption spectrum. nih.gov

Chiral Separations: Advanced materials like the Covalent Organic Frameworks built from chiral naphthalene derivatives possess chiral pores. These frameworks have demonstrated the ability to separate racemic mixtures into their constituent enantiomers, a critical process in the pharmaceutical industry. acs.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount for unlocking the full potential of 5-Hydroxynaphthalene-1-carboxaldehyde and its derivatives. Future research should prioritize the exploration of innovative synthetic strategies that offer improved yields, reduced environmental impact, and access to a wider array of functionalized analogs.

Key areas of focus include:

One-Pot and Multicomponent Reactions: Moving beyond traditional multi-step syntheses, the development of one-pot and multicomponent reactions (MCRs) presents a significant opportunity. deepdyve.com These approaches, which combine several reaction steps into a single operation, can dramatically increase efficiency and reduce waste. For instance, exploring KF/basic alumina-catalyzed double heteroannulation of aryl alkyl ketones, malononitrile, and alkyl amines could lead to novel naphthyridine derivatives with high appendage diversity. deepdyve.com

Cascade Reactions: Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant pathway to complex molecular architectures from simple precursors. rsc.org Research into visible light-triggered cycloaddition/rearrangement cascades, potentially catalyzed by chiral Lewis acids, could yield enantioenriched polycyclic benzoisochromenes derived from this compound. rsc.org

Catalyst Innovation: The design and application of novel catalysts are crucial. This includes exploring the use of recyclable heterogeneous catalysts, such as KF/basic alumina, to promote environmentally friendly processes. deepdyve.com Furthermore, investigating indium-catalyzed regioselective annulations could provide direct access to diverse 1-naphthaldehyde (B104281) derivatives through unique mechanistic pathways like aldehyde 1,3-translocation and disjointed CO2 extrusion. researchgate.netacs.org

Functionalization Strategies: Developing methods for the precise functionalization of the naphthalene (B1677914) core and the aldehyde group will be critical for tailoring the properties of the molecule for specific applications. This could involve techniques for the synthesis of functionalized naphthalenes from substituted 1-methoxybenzocyclobutenes or Rh(III)-catalyzed divergent synthesis of multisubstituted cyclopentenones and 1,4-diketones. nih.govacs.org

Development of Advanced Functional Materials with Tailored Properties

The unique photophysical and chemical properties of the this compound scaffold make it an excellent candidate for the development of advanced functional materials.

Future research should be directed towards:

Porous Organic Polymers (POPs): The incorporation of this compound as a building block in porous organic polymers could lead to materials with exceptional properties for gas storage and separation. Naphthalene-based polyaminal-linked porous polymers have already demonstrated high efficacy in the uptake of CO2 and heavy metals. mdpi.com Similarly, naphthalene-based microporous polyimides have shown significant potential for CO2 adsorption and the separation of organic vapors. acs.org

Fluorescent Chemosensors: A major area of opportunity lies in the design of highly selective and sensitive fluorescent chemosensors. Derivatives of hydroxynaphthalene carboxaldehyde have been successfully employed in the detection of various metal ions, including Cu2+, Pd2+, Al3+, and Hg2+. researchgate.netresearchgate.netresearchgate.nettandfonline.com Future work could focus on developing "turn-on" fluorescent probes for real-time detection of biologically and environmentally important species. researchgate.netrsc.org The synthesis of Schiff base derivatives, for example, has proven to be a versatile strategy for creating colorimetric and fluorescent sensors. researchgate.nettandfonline.comjchr.orgmdpi.com

Naphthalene-Based Polymers for Catalysis: Naphthalene-based polymers can serve as robust supports for catalysts. Research has shown their application in supporting palladium for Suzuki cross-coupling reactions. mdpi.comresearchgate.net Functionalizing these polymers with groups like -OH, -SO3H, and -NO2 can influence their porosity and the distribution of the catalytically active phase. mdpi.comresearchgate.net

Advanced Polymer Systems: The development of novel polymers like Polyethylene (B3416737) naphthalate (PEN), derived from naphthalene-2,6-dicarboxylic acid, showcases the potential for creating materials with superior properties compared to their predecessors. wikipedia.org Exploring the incorporation of this compound into such polymer backbones could yield materials with enhanced thermal stability, barrier properties, and UV resistance. wikipedia.org

Material TypePotential ApplicationKey Research Focus
Porous Organic PolymersCO2 Capture, Heavy Metal AdsorptionSynthesis of novel porous networks with tailored pore sizes and surface functionalities. mdpi.comacs.org
Fluorescent ChemosensorsMetal Ion Detection, BioimagingDesign of "turn-on" probes with high selectivity and sensitivity for specific analytes. researchgate.netresearchgate.netresearchgate.nettandfonline.comrsc.org
Catalytic SupportsHeterogeneous CatalysisDevelopment of functionalized naphthalene-based polymers to enhance catalyst stability and activity. mdpi.comresearchgate.net
Advanced PolymersHigh-Performance Films, FibersIncorporation into polymer backbones to improve thermal, mechanical, and barrier properties. wikipedia.org

Deepening Understanding through Integrated Computational and Experimental Approaches

To accelerate the discovery and optimization of this compound-based materials, a synergistic approach combining computational modeling and experimental validation is essential.

Future research should leverage:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods have proven invaluable in understanding the electronic structure, photophysical properties, and reaction mechanisms of naphthalene derivatives. researchgate.netsci-hub.seacs.orgnih.gov DFT can be used to predict the geometries of ground and excited states, while TD-DFT can simulate absorption and emission spectra, providing insights that are in good agreement with experimental results. researchgate.netnih.gov

Modeling of Host-Guest Interactions: Computational studies can elucidate the weak supramolecular interactions that govern the behavior of these molecules in different environments, such as in host-guest complexes. researchgate.net This understanding is crucial for designing materials with specific recognition capabilities.

Investigation of Reaction Mechanisms: Computational chemistry can be employed to explore the potential energy surfaces of reactions, identifying transition states and intermediates. researchgate.net This can help in understanding and optimizing novel synthetic pathways, such as the excited state intramolecular proton transfer (ESIPT) process observed in some hydroxynaphthalene derivatives. researchgate.netsci-hub.se

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound and its derivatives position them for a wide range of applications in cutting-edge technologies and interdisciplinary fields.

Promising areas for future exploration include:

Bioimaging: Fluorescent probes derived from hydroxynaphthalene carboxaldehyde have already demonstrated their utility in imaging living cells and even whole organisms like zebrafish. researchgate.net Further development of these probes could lead to powerful tools for diagnosing diseases and understanding biological processes at the molecular level.

Environmental Monitoring: The development of robust and selective chemosensors for pollutants like heavy metal ions and toxic organic compounds is a critical area of research. mdpi.comresearchgate.netacs.org Naphthalene-based materials offer a promising platform for creating portable and cost-effective devices for real-time environmental monitoring.

Optoelectronics: The strong fluorescence and chemical stability of certain hydrazone derivatives of naphthalene suggest their potential as materials for optoelectronic technologies, such as Organic Light Emitting Diodes (OLEDs) and optical switching devices. researchgate.net

Pharmaceutical Scaffolds: While outside the direct scope of this article, the role of this compound as a building block in the synthesis of medicinal compounds remains an important area of research. mdpi.com Its ability to participate in a wide range of chemical reactions makes it a valuable scaffold for the development of new therapeutic agents.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in solving some of the most pressing scientific and technological challenges of our time.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hydroxynaphthalene-1-carboxaldehyde with high purity?

  • Methodology : Optimize synthesis via Friedel-Crafts acylation or formylation of naphthalene derivatives. Control reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purification can involve column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization using ethanol .
  • Key Considerations : Monitor reaction progress via TLC and validate purity using HPLC (>95%) or NMR (absence of extraneous peaks).

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodology : Use 1H/13C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (broad peak at δ 5–6 ppm). FT-IR can identify carbonyl (C=O, ~1680 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) stretches. Mass spectrometry (EI-MS) should show molecular ion peaks consistent with C₁₁H₈O₂ (m/z 172.05) .
  • Validation : Cross-reference spectral data with NIST Chemistry WebBook or published literature for accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of vapors .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation .
    • Emergency Measures : Eyewash stations and safety showers must be accessible. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene carboxaldehyde derivatives?

  • Approach : Conduct systematic reviews of existing studies (e.g., OECD guidelines) and perform dose-response assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Compare results across cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific effects .
  • Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. Publish negative results to reduce publication bias .

Q. What strategies are effective for assessing the environmental persistence of this compound?

  • Experimental Design :

  • Biodegradation : Use OECD 301D (Closed Bottle Test) to measure BOD/COD ratios under aerobic conditions.
  • Photodegradation : Exclude compounds to UV-Vis light (λ = 254–365 nm) and analyze degradation products via LC-MS .
    • Modeling : Apply QSAR models to predict bioaccumulation (log Kow) and mobility (soil adsorption coefficients) .

Q. How can derivatization of this compound enhance its application in sensor development?

  • Derivatization Routes : Introduce electron-withdrawing groups (e.g., bromo at C5/C7) via electrophilic substitution to modify redox properties. Validate using cyclic voltammetry (scan rate: 50–200 mV/s) .
  • Sensor Testing : Immobilize derivatives on carbon electrodes and test selectivity for metal ions (e.g., Cu²⁺, Fe³⁺) using differential pulse voltammetry .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

  • Study Design : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts (e.g., quinones) using high-resolution MS .
  • Recommendations : Stabilize acidic solutions (pH 4–6) with antioxidants (e.g., BHT) and avoid prolonged heating (>40°C) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.